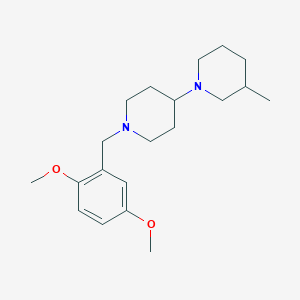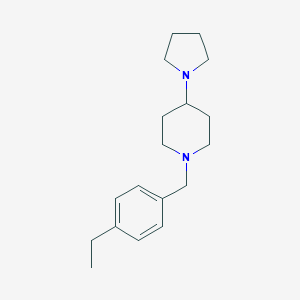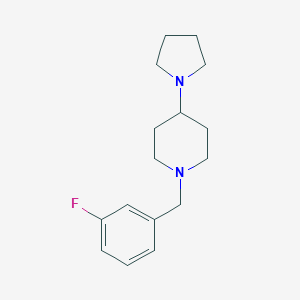![molecular formula C24H31N3O3 B247070 N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since been used in scientific research to understand its mechanism of action and its effects on the human body.
作用机制
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased levels of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the psychedelic effects of the drug. N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been found to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can induce nausea and vomiting. In addition, it can lead to changes in mood and perception, including visual and auditory hallucinations, altered thinking, and changes in time perception.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to be a useful tool for studying the role of the 5-HT2A receptor in mood, perception, and cognition. However, its psychoactive effects and potential for abuse limit its use in laboratory experiments.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. One area of interest is the development of novel drugs that target the 5-HT2A receptor, which may have therapeutic potential for the treatment of mood disorders and other psychiatric conditions. Another area of research is the study of the long-term effects of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for further research on the pharmacokinetics and metabolism of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, which may help to inform the development of safer and more effective drugs in the future.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 4-(3-phenyl-2-propenyl)piperazine in the presence of acetic acid to form N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.
科学研究应用
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically binding to the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Studies have shown that N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide can induce visual hallucinations, altered thinking, and changes in mood and perception.
属性
产品名称 |
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide |
|---|---|
分子式 |
C24H31N3O3 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-10-11-23(30-2)22(19-21)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-4-3-5-8-20/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
InChI 键 |
BRKGKVASBNSRNV-RMKNXTFCSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)

![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)